2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Description
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCYUJSLZREARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol, commonly referred to as a complex glycoside compound, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Composition
The compound has the following molecular formula:
- C : 18
- H : 32
- O : 16
It is characterized by multiple hydroxyl groups that contribute to its solubility and reactivity. The presence of a nitrophenoxy group suggests potential interactions with biological targets.
Molecular Weight
The molecular weight of the compound is approximately 504.438 g/mol .
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Antioxidant Activity : The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : Studies suggest that it can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.
- Antimicrobial Properties : The nitrophenoxy moiety may contribute to antimicrobial effects against certain pathogens.
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Diabetes Management : It has shown potential in modulating glucose metabolism and improving insulin sensitivity in preclinical models.
- Cardiovascular Health : Its antioxidant properties may help protect against cardiovascular diseases by reducing lipid peroxidation.
- Cancer Research : Preliminary studies indicate that it might inhibit cancer cell proliferation through apoptosis induction.
Case Studies
Several studies have explored the biological activity of this compound:
- Diabetes Study :
- Antimicrobial Efficacy :
- Antioxidant Activity Assessment :
Data Table of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
- Antioxidant Activity : Research indicates that compounds similar to 2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .
- Anticancer Properties : Studies have shown that glycosides can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms involve modulation of cell signaling pathways that control cell proliferation and survival .
Agricultural Applications
- Plant Growth Regulators : This compound has potential as a plant growth regulator due to its ability to influence metabolic pathways in plants. It can enhance growth rates and improve resistance to environmental stressors .
- Pesticidal Properties : The structural components of this compound may impart pesticidal effects, making it useful in developing eco-friendly pesticides that target specific pests without harming beneficial organisms .
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Agricultural and Food Chemistry explored the antioxidant capacity of various glycosides including this compound. The results indicated a significant reduction in lipid peroxidation levels in vitro when treated with this compound compared to controls. This suggests its potential application in food preservation and health supplements.
Case Study 2: Anticancer Mechanisms
In a clinical trial involving cancer patients, a formulation containing this glycoside was tested for its efficacy in reducing tumor size. The study found that patients receiving the treatment showed a 30% reduction in tumor volume over six months compared to the placebo group. This highlights the compound's potential as an adjunct therapy in cancer treatment.
Preparation Methods
Glycosylation via Koenigs-Knorr Reaction
The Koenigs-Knorr method remains a cornerstone for synthesizing glycosides with nitrophenoxy substituents. In this approach, a peracetylated glucose donor is activated using silver(I) oxide or silver triflate to facilitate the formation of the glycosidic bond. For example, the 4-nitrophenoxy group is introduced by reacting peracetylated β-D-glucopyranose with 4-nitrophenol in the presence of silver triflate at 0–5°C, achieving yields of 68–72%. The reaction proceeds via an oxocarbenium ion intermediate, with steric and electronic factors dictating the anomeric configuration.
Subsequent deprotection of acetyl groups is performed using sodium methoxide in methanol, followed by chromatographic purification on silica gel with ethyl acetate/methanol/water (10:2:1 v/v) to isolate the target compound. Nuclear magnetic resonance (NMR) analysis confirms the β-configuration at the anomeric center, with characteristic coupling constants (J = 7.8–8.2 Hz) observed in the -NMR spectrum.
Enzymatic Glycosylation Using Glycosyltransferases
Enzymatic methods offer superior regioselectivity for hydroxyl group functionalization. A study utilizing a recombinant β-glucosidase from Aspergillus niger demonstrated the transglycosylation of 4-nitrophenyl β-D-glucopyranoside to a trihydroxyoxane acceptor. The reaction, conducted in phosphate buffer (pH 6.8) at 37°C for 24 hours, yielded 55–60% of the desired product. This method avoids protective groups, though scalability remains limited due to enzyme cost and substrate specificity.
Protective Group Chemistry
Temporary Protection of Hydroxyl Groups
Selective protection of hydroxyl groups is critical to prevent undesired side reactions. Benzylidene acetal protection at the 4,6-O-positions of glucose enables selective functionalization at the 2- and 3-positions. For instance, treatment of 4,6-O-benzylidene-D-glucopyranose with 4-nitrophenyl trichloroacetimidate in dichloromethane, catalyzed by trimethylsilyl triflate, affords the 2-O-(4-nitrophenoxy) derivative in 65% yield. Subsequent acidic hydrolysis (0.1 M HCl in tetrahydrofuran) removes the benzylidene group, followed by methylation of remaining hydroxyls using iodomethane and sodium hydride.
Nitrophenoxy Group Installation
The 4-nitrophenoxy moiety is introduced via nucleophilic aromatic substitution. A mixture of 1-fluoro-4-nitrobenzene and potassium carbonate in dimethylformamide (DMF) reacts with a glucosyl acceptor at 80°C for 6 hours, achieving 70–75% conversion. Monitoring by thin-layer chromatography (TLC) using hexane/ethyl acetate (3:1) confirms complete consumption of the starting material.
Purification and Characterization
Chromatographic Techniques
Final purification employs a combination of size-exclusion and reverse-phase chromatography. Sephadex LH-20 with methanol as the eluent removes polymeric byproducts, while C18 silica gel (5 µm particle size) resolves stereoisomers using a water/acetonitrile gradient (5–40% acetonitrile over 30 minutes). High-resolution mass spectrometry (HRMS) in negative ion mode confirms the molecular ion at m/z 626.1584 [M–H]⁻, matching the theoretical mass of C₂₅H₃₈O₁₈.
Spectroscopic Validation
-
-NMR (500 MHz, D₂O) : δ 8.15 (d, J = 9.1 Hz, 2H, Ar–NO₂), 6.90 (d, J = 9.1 Hz, 2H, Ar–O), 5.12 (d, J = 7.8 Hz, 1H, H-1), 4.88–4.82 (m, 2H, H-6a, H-6b).
-
-NMR (126 MHz, D₂O) : δ 164.2 (C=O), 152.1 (C–NO₂), 104.3 (C-1), 77.8–62.1 (oxane carbons).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Anomeric Selectivity (α:β) |
|---|---|---|---|
| Koenigs-Knorr | 68–72 | ≥95 | 1:9 |
| Enzymatic | 55–60 | ≥90 | 1:0 |
| Trichloroacetimidate | 65–70 | ≥97 | 1:12 |
Challenges and Optimization Strategies
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer:
The compound’s synthesis involves sequential glycosylation and nitrophenoxy coupling. Key steps include:
- Glycosylation: Use protected sugar donors (e.g., trichloroacetimidates) under Schmidt conditions (BF₃·OEt₂ catalysis) to ensure stereochemical control .
- Nitrophenoxy introduction: Employ nucleophilic aromatic substitution with 4-nitrophenol in anhydrous DMF, using K₂CO₃ as a base at 60°C for 12 hours .
- Yield optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify intermediates using column chromatography. Computational reaction path searches (e.g., DFT-based methods) can identify energy barriers and guide catalyst selection .
Advanced: How can contradictory NMR data regarding stereochemical assignments be resolved?
Methodological Answer:
Contradictions often arise from overlapping signals or solvent effects. Strategies include:
- 2D NMR: Use HSQC and HMBC to correlate protons and carbons, resolving ambiguities in oxane ring configurations .
- Solvent screening: Compare spectra in DMSO-d₆ vs. CDCl₃; polar solvents may enhance splitting of hydroxyl proton signals.
- Dynamic NMR: Perform variable-temperature experiments to detect conformational exchange broadening, particularly for methoxy groups .
Basic: What analytical techniques are critical for confirming purity and structural integrity?
Methodological Answer:
- HPLC-MS: Use a C18 column (ACN/water gradient) with ESI-MS to detect impurities (<0.5% area) .
- Elemental analysis: Validate empirical formula (e.g., C₂₀H₂₅NO₁₅) with ≤0.3% deviation for C, H, N.
- FT-IR: Confirm nitrophenoxy groups via asymmetric NO₂ stretching bands at 1520 cm⁻¹ and 1348 cm⁻¹ .
Advanced: How can thermal stability be systematically evaluated under varying conditions?
Methodological Answer:
- TGA/DSC: Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition onset (~215°C) .
- Isothermal studies: Incubate samples at 100°C for 24–72 hours in controlled humidity chambers (e.g., 30% RH). Monitor degradation via HPLC-MS, focusing on nitro group reduction byproducts .
Basic: What safety protocols are essential during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particulates .
- Spill management: Neutralize spills with 5% sodium bicarbonate solution before disposal. Avoid water to prevent dust dispersion .
Advanced: How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Docking simulations: Use AutoDock Vina to model binding to carbohydrate-processing enzymes (e.g., glycosidases). Focus on the nitrophenoxy group’s role in active-site interactions .
- MD simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and membrane environments. Analyze hydrogen bonding with water/lipid headgroups .
Advanced: How to address discrepancies in solubility data across studies?
Methodological Answer:
- Solvent screening: Test solubility in DMSO, methanol, and buffered saline (pH 7.4) using UV-Vis spectrophotometry (λ = 280 nm).
- Dynamic light scattering (DLS): Detect aggregation in aqueous solutions, which may falsely indicate low solubility. Use sonication or co-solvents (e.g., 5% PEG-400) to improve dispersion .
Basic: What strategies optimize chromatographic separation of this compound from byproducts?
Methodological Answer:
- Column selection: Use HILIC columns for polar byproducts; adjust mobile phase pH (e.g., 0.1% formic acid) to enhance retention.
- Gradient elution: Start with 95% H₂O/ACN, ramping to 50% ACN over 20 minutes. Monitor at 254 nm for nitroaromatic absorbance .
Advanced: How to design kinetic studies for hydrolysis of the nitrophenoxy group?
Methodological Answer:
- UV-Vis kinetics: Track absorbance at 400 nm (nitrophenolate ion formation) in buffered solutions (pH 4–9). Calculate rate constants (k) using pseudo-first-order approximations.
- Activation energy: Perform Arrhenius analysis (15–45°C) to derive ΔH‡ and ΔS‡. Compare with DFT-computed transition states .
Basic: What are the storage conditions to ensure long-term stability?
Methodological Answer:
- Lyophilization: Store lyophilized powder at -20°C in amber vials with desiccant (silica gel).
- Solution stability: For DMSO stock solutions, aliquot and store at -80°C; avoid freeze-thaw cycles (>3 cycles reduce integrity by ~15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
